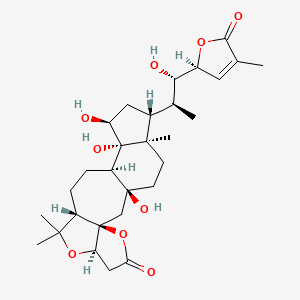
MicrandilactoneC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Micrandilactone C is a natural compound derived from the plant Micrandra . It belongs to the class of lactones , which are cyclic esters. These compounds often exhibit interesting biological activities due to their unique structural features.
Preparation Methods
Micrandilactone C can be synthesized through various routes, including:
Isolation from Natural Sources: Extraction from Micrandra plant material followed by purification.
Chemical Synthesis: Organic synthesis using suitable starting materials and reaction conditions.
Chemical Reactions Analysis
Micrandilactone C may undergo several chemical reactions:
Oxidation: Oxidative processes can modify its structure.
Reduction: Reduction reactions may yield derivatives with altered properties.
Substitution: Substituting functional groups can lead to new derivatives. Common reagents and conditions depend on the specific reaction type and desired modifications. Major products formed during these reactions include various lactone derivatives.
Scientific Research Applications
Micrandilactone C has garnered interest in several scientific fields:
Medicine: Its potential as an anti-inflammatory, antioxidant, or anticancer agent.
Chemistry: Studying its reactivity and developing new derivatives.
Biology: Investigating its impact on cellular processes.
Mechanism of Action
The exact mechanism by which Micrandilactone C exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular signaling.
Comparison with Similar Compounds
Micrandilactone C stands out due to its unique structure and potential bioactivity. Similar compounds include other natural lactones and plant-derived molecules.
Properties
Molecular Formula |
C29H42O9 |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
(1S,3R,7R,10S,13R,14S,15S,17R,18R)-1,14,15-trihydroxy-17-[(1S,2S)-1-hydroxy-1-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,18-trimethyl-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icosan-5-one |
InChI |
InChI=1S/C29H42O9/c1-14-10-17(36-24(14)33)23(32)15(2)16-11-20(30)29(35)19-7-6-18-25(3,4)37-21-12-22(31)38-28(18,21)13-27(19,34)9-8-26(16,29)5/h10,15-21,23,30,32,34-35H,6-9,11-13H2,1-5H3/t15-,16+,17-,18-,19+,20-,21+,23-,26+,27-,28+,29+/m0/s1 |
InChI Key |
LGYLRQGGJPTPQG-JZOIQUGKSA-N |
Isomeric SMILES |
CC1=C[C@H](OC1=O)[C@H]([C@@H](C)[C@H]2C[C@@H]([C@]3([C@@]2(CC[C@]4([C@H]3CC[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)O)C)O)O)O |
Canonical SMILES |
CC1=CC(OC1=O)C(C(C)C2CC(C3(C2(CCC4(C3CCC5C(OC6C5(C4)OC(=O)C6)(C)C)O)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















